1-Benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea
Overview
Description
SRI-011381: is a novel agonist of the transforming growth factor-beta signaling pathway. It has been primarily investigated for its potential therapeutic applications in treating Alzheimer’s disease. The compound physically targets the lysosome, promoting lysosomal acidification, increasing the breakdown of lysosomal cargo, and improving lysosome resilience to damage .
Mechanism of Action
Target of Action
The primary target of SRI-011381 is the Transforming Growth Factor-beta (TGF-β) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
SRI-011381 acts as an agonist of the TGF-β signaling pathway . It up-regulates the phosphorylation of Smad2/3, key proteins in the TGF-β pathway . This interaction results in the activation of the TGF-β pathway, leading to various downstream effects .
Biochemical Pathways
The activation of the TGF-β pathway by SRI-011381 affects several biochemical pathways. It has been shown to promote the clearance of fibrillar Aβ by macrophages, indicating a potential role in Alzheimer’s disease treatment . Additionally, it has been found to suppress the Nod-like receptor protein 3 (NLRP3) inflammasome activation, which is involved in inflammatory responses .
Pharmacokinetics
SRI-011381 is orally bioavailable and is rapidly absorbed after oral administration .
Result of Action
The activation of the TGF-β pathway by SRI-011381 leads to various molecular and cellular effects. It promotes the proliferation of cells and increases the expression of TGF-β1, NALP3, collagen-1, and α-SMA . It also exhibits neuroprotective effects .
Action Environment
Environmental factors can influence the action of SRI-011381. For instance, the presence of other compounds can modulate its effects. In one study, the inhibitory effect of curcumin on the activation of Smad2/3 was reversed by SRI-011381 . Additionally, the compound’s action can be influenced by the physiological environment, such as the presence of specific isotypes .
Biochemical Analysis
Biochemical Properties
SRI-011381 plays a crucial role in biochemical reactions by activating the TGF-β signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. SRI-011381 interacts with several biomolecules, including TGF-β1, NALP3, collagen-1, and α-SMA. These interactions lead to the activation of TGF-β signaling, which promotes cellular proliferation and differentiation . Additionally, SRI-011381 has been shown to enhance lysosomal acidification and improve lysosomal resilience to damage .
Cellular Effects
SRI-011381 exerts significant effects on various cell types and cellular processes. It has been observed to promote the proliferation of pulmonary fibroblasts and increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA . In neuronal cells, SRI-011381 reduces cell death and the number of dystrophic neurites induced by amyloid-β, indicating its neuroprotective properties . Furthermore, SRI-011381 enhances phagocytosis of amyloid-β by macrophages, suggesting its potential role in modulating immune responses .
Molecular Mechanism
At the molecular level, SRI-011381 functions as an agonist of the TGF-β signaling pathway. It binds to and activates TGF-β receptors, leading to the phosphorylation of Smad2/3 proteins . This activation results in the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. SRI-011381 also promotes lysosomal acidification and enhances the breakdown of lysosomal cargo, thereby improving lysosomal function and resilience .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SRI-011381 have been studied over various time periods. It has been shown to maintain its stability and activity over extended periods, with no significant degradation observed . Long-term studies have demonstrated that SRI-011381 can partially repair optic nerve and retinal defects in experimental autoimmune encephalomyelitis mouse models . These findings suggest that SRI-011381 has sustained effects on cellular function and can provide long-term benefits in disease models.
Dosage Effects in Animal Models
The effects of SRI-011381 vary with different dosages in animal models. In mice, a dosage of 30 mg/kg administered every two days for 22 days has been shown to partially repair optic nerve and retinal defects . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively documented. It is essential to optimize the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
SRI-011381 is involved in several metabolic pathways, primarily through its activation of the TGF-β signaling pathway. This activation leads to the upregulation of various genes involved in cell proliferation, differentiation, and apoptosis . Additionally, SRI-011381 interacts with enzymes such as NALP3 and proteins like collagen-1 and α-SMA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, SRI-011381 is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to physically target lysosomes, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo . This targeting improves lysosomal function and resilience, contributing to the compound’s overall efficacy in cellular processes.
Subcellular Localization
SRI-011381 exhibits specific subcellular localization, primarily targeting lysosomes. This localization is crucial for its activity, as it promotes lysosomal acidification and enhances the breakdown of lysosomal cargo . The compound’s targeting signals and post-translational modifications direct it to lysosomes, where it exerts its effects on cellular function and resilience.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SRI-011381 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for SRI-011381 are not explicitly detailed in the available sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: SRI-011381 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the transforming growth factor-beta signaling pathway and its role in cellular processes.
Biology: SRI-011381 is employed in research to understand its effects on lysosomal function and its potential neuroprotective properties.
Medicine: The compound is being investigated for its therapeutic potential in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: SRI-011381 may have applications in the development of new pharmaceuticals targeting lysosomal dysfunction and related diseases .
Comparison with Similar Compounds
Galunisertib: Another transforming growth factor-beta signaling pathway agonist with potential therapeutic applications in cancer treatment.
LY2109761: A dual inhibitor of transforming growth factor-beta receptor type I and type II, used in cancer research.
Uniqueness of SRI-011381: SRI-011381 is unique in its specific targeting of the lysosome and its ability to promote lysosomal acidification and cargo breakdown. This makes it particularly valuable in research focused on lysosomal function and neurodegenerative diseases .
Properties
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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